Brugine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anticancer Activity in Breast Cancer

Specific Scientific Field: Oncology and cancer research, specifically breast cancer.

Summary of Application: Brugine, a marine compound found in the bark and stem of mangrove species Bruguiera sexangula, exhibits potent cytotoxic activity against sarcoma 180 and Lewis lung cancer. Notably, it has shown promise as an anti-cancer agent.

Experimental Procedures:Results and Outcomes: Molecular docking studies confirm the stable protein–ligand combination with PKA. This research highlights Brugine’s potential as an effective treatment for breast cancer, shedding light on its molecular mechanisms .

Anti-Tumor Effects

Specific Scientific Field: Oncology and tumor biology.

Summary of Application: Recent studies demonstrate that Brugine displays excellent anti-tumor effects against various tumor types .

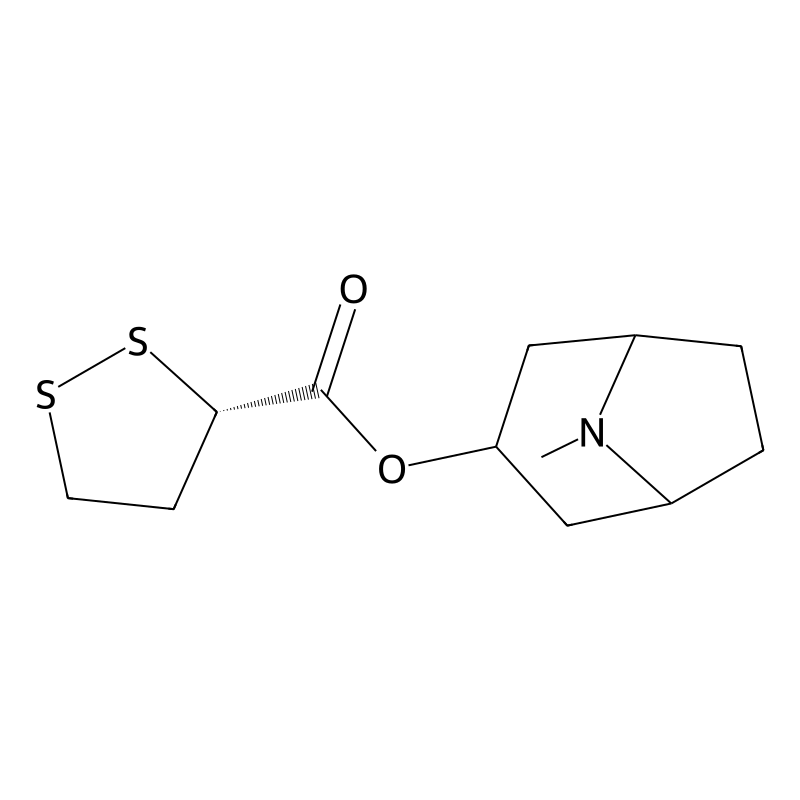

Brugine is a tropane alkaloid with the chemical formula and a CAS number of 14912-30-2. This compound is primarily extracted from the bark and stems of the mangrove species Bruguiera sexangula. Brugine has garnered attention for its unique structural properties and potential biological activities, particularly in medicinal chemistry. It features a complex structure that includes nitrogen and sulfur atoms, contributing to its diverse reactivity and functionality in biological systems .

- Nucleophilic Substitution: The presence of nitrogen allows Brugine to undergo nucleophilic substitution reactions, which can modify its functional groups.

- Oxidation-Reduction Reactions: The sulfur atoms in Brugine can participate in redox reactions, influencing its biological activity and stability.

- Hydrolysis: Under certain conditions, Brugine may hydrolyze, leading to the formation of simpler compounds that could exhibit different biological properties.

These reactions are essential for understanding how Brugine interacts with other molecules in biological systems and its potential therapeutic applications .

Brugine has shown promising biological activities, particularly in:

- Anticancer Properties: Research indicates that Brugine exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Activity: Preliminary studies suggest that Brugine may possess antimicrobial properties, although further research is needed to fully elucidate these effects.

- Neuroprotective Effects: Some studies have hinted at Brugine's potential to protect neuronal cells from damage, suggesting possible applications in neurodegenerative diseases.

These activities highlight Brugine's potential as a lead compound in drug development .

Brugine can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves isolating Brugine from Bruguiera sexangula, where it is found naturally.

- Chemical Synthesis: Laboratory synthesis may involve starting from simpler tropane derivatives through multi-step organic synthesis techniques. This could include cyclization reactions and functional group modifications to achieve the desired structure.

The choice of synthesis method often depends on the intended application and required purity of the compound .

Brugine has several applications, particularly in:

- Pharmaceutical Development: Due to its anticancer and antimicrobial properties, Brugine is being explored as a potential drug candidate.

- Research: It serves as a valuable tool in studying tropane alkaloids and their mechanisms of action within biological systems.

- Natural Product Chemistry: Brugine contributes to the understanding of alkaloid chemistry and the role of natural products in drug discovery.

These applications underscore the importance of Brugine in both academic research and potential therapeutic contexts .

Studies on Brugine's interactions with other compounds have revealed:

- Synergistic Effects: When combined with other anticancer agents, Brugine may enhance therapeutic efficacy, suggesting potential for combination therapies.

- Binding Affinity Studies: Research has focused on Brugine's binding affinity to various biological targets, including enzymes and receptors involved in cancer progression.

These interaction studies are crucial for determining how Brugine can be effectively utilized in clinical settings .

Several compounds share structural or functional similarities with Brugine. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Atropine | Tropane Alkaloid | Anticholinergic, used for bradycardia |

| Scopolamine | Tropane Alkaloid | Anticholinergic, used for motion sickness |

| Hyoscyamine | Tropane Alkaloid | Antispasmodic, analgesic properties |

Uniqueness of Brugine

Brugine stands out due to its specific structural features that include sulfur atoms and its unique extraction source. While other tropane alkaloids like atropine and scopolamine are well-studied for their pharmacological effects, Brugine's emerging profile as an anticancer agent offers new avenues for research and application that differentiate it from its relatives .

Stereochemistry and Isomerism

Physicochemical Parameters

Molecular Weight and Exact Mass

Brugine has a molecular weight of 273.41 grams per mole (g/mol), calculated based on its molecular formula C12H19NO2S2 [2] [3] [5]. This value represents the sum of the atomic weights of all constituent atoms in the molecule [3]. The exact mass of brugine is 273.08572120 g/mol, which reflects the mass calculated using the most abundant isotopes of each element [3] [5]. This precise mass value is particularly important for analytical techniques such as high-resolution mass spectrometry, where it serves as a definitive identifier for the compound [3].

| Parameter | Value |

|---|---|

| Molecular Weight | 273.41 g/mol |

| Exact Mass | 273.08572120 g/mol |

Topological Polar Surface Area

The topological polar surface area (TPSA) of brugine is 80.10 square Ångströms (Ų) [3] [14]. This parameter represents the sum of the surface areas occupied by polar atoms (primarily oxygen and nitrogen) in the molecule [14]. TPSA is a significant physicochemical property as it correlates with the molecule's ability to permeate cell membranes and cross biological barriers [14]. With a TPSA of 80.10 Ų, brugine falls within the range that suggests moderate membrane permeability, as compounds with TPSA values exceeding 80-100 Ų typically show reduced likelihood of passing through membranes easily [14].

Partition Coefficient (XLogP)

Brugine has an XLogP value of 2.20, which represents its calculated octanol-water partition coefficient [3] [5] [15]. This parameter is a measure of the compound's lipophilicity, indicating how it distributes between an aqueous phase and a lipid phase [15]. The moderate XLogP value of 2.20 suggests that brugine has balanced lipophilic and hydrophilic properties, which influences its solubility characteristics and potential for absorption in biological systems [3] [15]. Compounds with XLogP values in this range typically exhibit reasonable solubility in both aqueous and organic solvents, which can be advantageous for various applications in research and potential therapeutic development [15].

Chemical Identifiers (CAS, InChI, SMILES)

Brugine is registered with several standardized chemical identifiers that enable precise identification and database referencing [2] [3] [7]. These identifiers are essential for unambiguous communication about the compound across scientific literature and chemical databases [3] [22].

The Chemical Abstracts Service (CAS) registry number for brugine is 14912-30-2, which serves as a unique numerical identifier assigned by the American Chemical Society [2] [4] [7]. This identifier is widely used in scientific literature and regulatory contexts to refer specifically to brugine [2] [7].

The International Chemical Identifier (InChI) for brugine is:

InChI=1S/C12H19NO2S2/c1-13-8-2-3-9(13)7-10(6-8)15-12(14)11-4-5-16-17-11/h8-11H,2-7H2,1H3/t8-,9+,10?,11-/m0/s1 [1] [3] [5]

The corresponding InChI Key, which is a condensed, fixed-length version of the InChI, is:

BOJOZZSCQUTEBY-IXMYILBSSA-N [1] [3] [5]

The Simplified Molecular-Input Line-Entry System (SMILES) notations for brugine include:

- Canonical SMILES: CN1C2CCC1CC(C2)OC(=O)C3CCSS3 [3] [5]

- Isomeric SMILES: CN1C2CCC1CC(C2)OC(=O)[C@@H]3CCSS3 [3] [5]

The isomeric SMILES notation includes stereochemical information, with the [C@@H] designation indicating the specific stereochemistry at the dithiolane-3-position [3] [5] [22].

Structural Characteristics of the Dithiolane Moiety

The dithiolane moiety in brugine is a five-membered heterocyclic ring containing two adjacent sulfur atoms (positions 1 and 2) and three carbon atoms [3] [11] [21]. This 1,2-dithiolane structure is a fully saturated cyclic disulfide, which contributes significantly to the compound's chemical reactivity and biological properties [11] [21]. The dithiolane ring typically adopts an envelope conformation in three-dimensional space, with one atom positioned out of the plane formed by the other four atoms [3] [21].

| Property | Description |

|---|---|

| Structure Type | Five-membered heterocyclic ring containing a disulfide bond |

| Ring Size | 5 atoms |

| Composition | 2 sulfur atoms (positions 1,2) and 3 carbon atoms |

| Conformation | Envelope conformation |

| Characteristic Feature | Fully saturated cyclic disulfide |

The dithiolane ring in brugine contains a stereogenic center at position 3, where the carboxylate group is attached [3] [11]. This center has the S configuration, as indicated in the IUPAC name [3] [5]. The disulfide bond within the dithiolane moiety is particularly reactive and can undergo various transformations including reduction, oxidation, and nucleophilic attack [11] [21]. This reactivity is characteristic of 1,2-dithiolanes and contributes to the chemical versatility of brugine [11] [21].